1-Phenyl-2-(1H-tetrazole-5-yl)ethanone

Bioisosterism Drug Design Physicochemical Profiling

1-Phenyl-2-(1H-tetrazole-5-yl)ethanone (CAS 355116-17-5, C₉H₈N₄O, MW 188.19 g/mol) is a β-keto-1H-tetrazole featuring a phenyl ketone moiety linked through a methylene bridge to a 5-substituted 1H-tetrazole ring. The compound exhibits a calculated partition coefficient (LogP) of 0.6251 and a topological polar surface area (PSA) of 71.53 Ų, placing it in a favorable physicochemical space for CNS drug discovery programs.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
Cat. No. B8413500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-(1H-tetrazole-5-yl)ethanone
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC2=NNN=N2
InChIInChI=1S/C9H8N4O/c14-8(6-9-10-12-13-11-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12,13)
InChIKeyUZBGMRJCHOMLNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-(1H-tetrazole-5-yl)ethanone – CAS 355116-17-5 Procurement & Selection Baseline


1-Phenyl-2-(1H-tetrazole-5-yl)ethanone (CAS 355116-17-5, C₉H₈N₄O, MW 188.19 g/mol) is a β-keto-1H-tetrazole featuring a phenyl ketone moiety linked through a methylene bridge to a 5-substituted 1H-tetrazole ring [1]. The compound exhibits a calculated partition coefficient (LogP) of 0.6251 and a topological polar surface area (PSA) of 71.53 Ų, placing it in a favorable physicochemical space for CNS drug discovery programs [2]. As a member of the 5-substituted-1H-tetrazole class, it serves the dual role of a carboxylic acid bioisostere scaffold and a versatile synthetic intermediate, most notably as the direct precursor to 2-(tetrazol-5-yl)-2H-azirines—strained heterocycles of emerging importance in medicinal chemistry and asymmetric synthesis [1].

Why Generic 5-Substituted-1H-Tetrazole Substitution Fails for 1-Phenyl-2-(1H-tetrazole-5-yl)ethanone


Although 5-substituted-1H-tetrazoles share a common bioisosteric relationship with carboxylic acids—exhibiting comparable pKa values (~4.5–4.9 vs. ~4.2–4.4) and enhanced lipophilicity (~10-fold over carboxylates)—each derivative presents distinct reactivity and physicochemical profiles that preclude simple interchange [1]. The phenyl ketone moiety in 1-phenyl-2-(1H-tetrazole-5-yl)ethanone introduces a reactive carbonyl center enabling oxime formation and subsequent Neber rearrangement to 2H-azirines, a synthetic pathway unavailable to simpler 5-aryl-1H-tetrazoles lacking the β-keto linker [2]. Furthermore, the 1H-tautomer of the tetrazole ring—dominant in polar media—confers specific hydrogen-bonding geometries and dipole moments that differ from the 2H-tautomer, directly impacting molecular recognition and crystallinity [3]. These compound-specific features mean that procurement decisions based solely on the presence of a tetrazole ring overlook critical functional and synthetic distinctions.

Quantitative Differentiation Evidence for 1-Phenyl-2-(1H-tetrazole-5-yl)ethanone Against Closest Analogs


Bioisosteric Lipophilicity Advantage: 1-Phenyl-2-(1H-tetrazole-5-yl)ethanone vs. Carboxylic Acid Counterpart

The 5-substituted-1H-tetrazole moiety in the target compound provides a quantifiable lipophilicity advantage over its corresponding carboxylic acid analog (3-oxo-3-phenylpropanoic acid). Literature evidence demonstrates that anionic 5-substituted tetrazolates are approximately 10-fold more lipophilic than the corresponding carboxylates, while maintaining comparable acidity [1]. The pKa of 5-substituted-1H-tetrazoles falls in the range of 4.5–4.9, closely matching that of carboxylic acids (pKa ≈ 4.2–4.4), ensuring ionization at physiological pH while the enhanced logD facilitates membrane permeation [2]. For the target compound specifically, the measured LogP of 0.6251 reflects the balanced lipophilicity contributed by the phenyl ketone and the tetrazole ring [3].

Bioisosterism Drug Design Physicochemical Profiling

Synthetic Gateway to 2H-Azirines: 1-Phenyl-2-(1H-tetrazole-5-yl)ethanone vs. 5-Aryl-1H-tetrazoles Lacking the β-Keto Linker

The β-keto carbonyl group present in 1-phenyl-2-(1H-tetrazole-5-yl)ethanone is the essential structural feature enabling conversion to 2-(tetrazol-5-yl)-2H-azirines via the Neber approach, a transformation first reported using this compound class [1]. In the seminal study, the target compound (4a) was synthesized in 76% isolated yield (0.74 g, mp 178–180 °C) from the corresponding β-ketonitrile via ZnBr₂-catalyzed cycloaddition with sodium azide [1]. By contrast, 5-aryl-1H-tetrazoles lacking the β-keto linker (e.g., 5-phenyl-1H-tetrazole, CAS 18039-42-4) cannot undergo oxime formation or subsequent Neber rearrangement, excluding them entirely from this synthetically valuable pathway [1]. The oxime derivative (5a) was obtained in good yield, and the N-protected tetrazole intermediates (6a/7a) were prepared in 81% overall yield with regioselective control [1].

Synthetic Methodology Heterocyclic Chemistry Neber Rearrangement

Asymmetric Synthesis Capability: Enantioselective Neber Reaction of 1-Phenyl-2-(1H-tetrazole-5-yl)ethanone Oxime vs. Racemic Azirine Syntheses

The oxime derivative of 1-phenyl-2-(1H-tetrazole-5-yl)ethanone enables catalytic asymmetric synthesis of chiral 2-(tetrazol-5-yl)-2H-azirines with exceptional enantioselectivity. Using a 6β-aminopenicillanic acid-derived thiourea organocatalyst, (R)-3-phenyl-2-(tetrazol-5-yl)-2H-azirine was obtained with >99% enantiomeric excess (ee) [1]. This represents a dramatic improvement over earlier enantioselective Neber reactions of β-ketoxime sulfonates derived from 3-oxocarboxylic esters, which achieved up to 93% ee using bifunctional thiourea catalysts [2]. The tetrazole-bearing substrate benefits from enhanced crystallinity and distinct hydrogen-bonding properties conferred by the tetrazole ring, which contribute to the exceptional stereochemical outcome [1]. In contrast, the corresponding carboxylic ester-derived oximes yield azirines with lower ee and lack the bioisosteric advantages of the tetrazole moiety in the final product [2].

Asymmetric Synthesis Organocatalysis Chiral 2H-Azirines

Physicochemical Differentiation: LogP Comparison of 1-Phenyl-2-(1H-tetrazole-5-yl)ethanone vs. Simpler 5-Aryl-1H-Tetrazole Building Blocks

The target compound occupies a distinct physicochemical space compared to simpler 5-aryl-1H-tetrazole building blocks. With a calculated LogP of 0.6251 and PSA of 71.53 Ų [1], it exhibits lower lipophilicity than 5-phenyl-1H-tetrazole (LogP = 0.87–1.65, PSA = 54.46 Ų) [2] and 5-benzyl-1H-tetrazole (LogP = 0.79–1.40, PSA = 54.46 Ų) [3]. The lower LogP arises from the polarizable ketone carbonyl and the additional nitrogen atoms in the tetrazole ring, while the higher PSA reflects the contribution of both the carbonyl oxygen and tetrazole nitrogens. This combination of moderate lipophilicity (LogP < 1) and elevated PSA (>70 Ų) is consistent with favorable CNS drug-like properties per the CNS MPO scoring paradigm, where lower LogP and higher PSA improve the likelihood of adequate brain penetration while minimizing off-target promiscuity [1].

Physicochemical Properties CNS Drug Design Lead Optimization

Tautomeric Specificity and Regioselective Derivatization: 1H- vs. 2H-Tetrazole Differentiation

The 1H-tetrazole tautomer in 1-phenyl-2-(1H-tetrazole-5-yl)ethanone is the dominant species in polar media, stabilized by the higher dipole moment of the 1H-form relative to the 2H-tautomer [1]. This tautomeric preference directly influences downstream N-protection regiochemistry: tritylation of the target compound (4a) proceeded with 81% overall yield and an 18:82 ratio favoring the 2-trityl-2H-tetrazole (7a) over the 1-trityl-1H-tetrazole (6a), demonstrating that the 1H-tautomer can be steered toward 2H-substituted products under kinetic control [2]. In contrast, the corresponding 2H-tetrazole ethanone analog (CAS 78984-93-7) would give different regiochemical outcomes, potentially limiting access to specific N-protected intermediates required for downstream chemistry. The ability to isolate both regioisomers (6a and 7a) via flash chromatography and use them separately in subsequent azirine formation is a compound-specific advantage [2].

Tautomerism Regioselective Chemistry N-Protection Strategies

Procurement-Driven Application Scenarios for 1-Phenyl-2-(1H-tetrazole-5-yl)ethanone


Carboxylic Acid Bioisostere Replacement in Early-Stage Drug Discovery

Medicinal chemistry teams seeking to replace a carboxylic acid moiety with a metabolically stable bioisostere can deploy 1-phenyl-2-(1H-tetrazole-5-yl)ethanone as a scaffold that maintains comparable acidity (pKa ~4.5–4.9) while offering ~10-fold greater lipophilicity for improved membrane permeability [1]. The compound's moderate LogP (0.6251) and elevated PSA (71.53 Ų) make it particularly suitable for CNS-targeted programs where balanced physicochemical properties are critical for blood-brain barrier penetration [2].

Precursor for Chiral 2-(Tetrazol-5-yl)-2H-Azirine Libraries in Antifungal Lead Discovery

The compound is the validated starting material for synthesizing 2-(tetrazol-5-yl)-2H-azirines—a class of strained heterocycles structurally related to the naturally occurring antifungal agent (−)-dysidazirine [3]. With established methodology for both racemic (Neber approach) and enantioselective (>99% ee using organocatalysis) azirine formation, procurement of this compound enables the rapid construction of chiral azirine libraries for antifungal screening against Candida albicans and related pathogens [3][4].

Regioselective N-Functionalization for Parallel Synthesis of Tetrazole Derivatives

The well-characterized tautomeric behavior and N-protection regioselectivity (81% overall yield, 18:82 1H:2H trityl ratio) allow synthetic chemists to access both 1,5- and 2,5-disubstituted tetrazole intermediates predictably [3]. This regiochemical control is essential for parallel synthesis campaigns where specific N-substitution patterns determine biological activity. The separable N-protected intermediates (6a and 7a) can be independently elaborated to distinct chemical series, effectively doubling the chemical diversity accessible from a single procurement lot [3].

Building Block for CNS-Focused Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 188.19 g/mol, LogP of 0.6251, and PSA of 71.53 Ų, 1-phenyl-2-(1H-tetrazole-5-yl)ethanone meets fragment-like property criteria (MW < 250, LogP < 3, PSA < 100) [2]. The presence of both hydrogen bond acceptor (carbonyl, tetrazole nitrogens) and donor (tetrazole NH) functionality, combined with the phenyl ring for π-stacking interactions, provides a versatile pharmacophoric profile for fragment screening libraries targeting CNS enzymes and receptors [2].

Quote Request

Request a Quote for 1-Phenyl-2-(1H-tetrazole-5-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.